1-ethyl-2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
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Overview
Description
1-ethyl-2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles. Compounds in this class are known for their wide-ranging applications in medicinal chemistry due to their diverse biological activities.
Preparation Methods
The synthesis of 1-ethyl-2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesis. Key steps often include:
Formation of the benzodiazole core: This involves the condensation of o-phenylenediamine with an appropriate carbonyl compound under acidic or basic conditions.
Addition of the piperidine moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction.
Incorporation of the sulfonyl group: The sulfonyl group is added using methanesulfonyl chloride under basic conditions.
Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to ensure efficient processing.
Chemical Reactions Analysis
1-ethyl-2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole undergoes several types of chemical reactions:
Oxidation: Can be oxidized under mild conditions to introduce new functional groups.
Reduction: Undergoes reduction reactions to alter its electronic properties and reactivity.
Substitution: Exhibits nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.
Common reagents include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and various nucleophiles/electrophiles for substitution reactions. Major products formed depend on the specific reaction pathways and conditions used.
Scientific Research Applications
1-ethyl-2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has significant applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential in modulating biological pathways.
Medicine: Studied for its therapeutic potential due to its biological activity, including potential roles in treating neurological disorders.
Industry: Utilized in the manufacture of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets and pathways. It may bind to proteins or receptors, altering their activity and thus modulating physiological processes. The exact molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole include other benzodiazole derivatives. These compounds often share similar synthetic routes and reactivity but can differ significantly in their biological activity and applications. For example, benzodiazepines, known for their use in treating anxiety and seizures, highlight the diverse potential within this chemical family.
To sum it up, this compound stands out due to its unique structure, synthesis methods, and broad range of applications. The ongoing research continues to unravel more about its potential and mechanisms.
Properties
IUPAC Name |
[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-3-27-20-7-5-4-6-19(20)23-22(27)25-14-17-12-24(13-18(17)15-25)21(28)16-8-10-26(11-9-16)31(2,29)30/h4-7,16-18H,3,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNFDZRPIHDPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCN(CC5)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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